molecular formula C14H24N6O3S B4520722 N,N-dimethyl-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinesulfonamide

N,N-dimethyl-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinesulfonamide

Cat. No.: B4520722
M. Wt: 356.45 g/mol
InChI Key: OUDAILXQSWVXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinesulfonamide is a useful research compound. Its molecular formula is C14H24N6O3S and its molecular weight is 356.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.16305982 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Profiling and Drug Interactions

Metabolic Pathways and Identification in Urine

N,N-dimethyl-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinesulfonamide undergoes complex metabolic processes in the human body. Studies have characterized its significant metabolites isolated from human urine, identifying major metabolic pathways such as glucuronidation, N-oxidation, hydroxylation, and N-depyridomethylation. These insights are critical for understanding the drug's pharmacokinetics and its elimination pathways (Balani et al., 1995).

Influence on Biochemical Processes

The compound's impact on various biochemical processes, including those in the brain and the urinary excretion of metabolites related to neurotransmitters like 5-HT and noradrenaline, has been studied. This research highlights its potential effects on the central nervous system and the importance of considering drug interactions and metabolic pathways in therapeutic use (Hasan et al., 1983).

Pharmacodynamics and Mechanism of Action

Anxiolytic Effects and Interaction with Neurotransmitter Systems

The anxiolytic-like effects of arylpiperazine derivatives, including the investigation of their action mechanism focusing on the GABAergic and 5-HT systems, have been studied. These compounds show promise in treating anxiety disorders, providing insights into their therapeutic potential and the underlying mechanisms of action (Kędzierska et al., 2019).

Safety and Toxicology

Radioprotective Properties

Research has evaluated the protective effects of certain compounds against radiation-induced changes in biological markers and organ systems. These studies offer valuable information on mitigating the adverse effects of radiation exposure, contributing to the development of protective agents in radiological and oncological applications (S. S. Hasan, P. Chaturvedi, & S. N. Pandeya, 1983).

Cardiovascular Safety in Severe Cardiac Conditions

The circulatory effects of this compound and related compounds have been assessed in patients with severe valvular and ischemic heart diseases. These studies are crucial for understanding the cardiovascular safety profile of such compounds, ensuring their safe use in patients with underlying heart conditions (Barankay, 1980).

Properties

IUPAC Name

N,N-dimethyl-4-(6-morpholin-4-ylpyrimidin-4-yl)piperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O3S/c1-17(2)24(21,22)20-5-3-18(4-6-20)13-11-14(16-12-15-13)19-7-9-23-10-8-19/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDAILXQSWVXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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